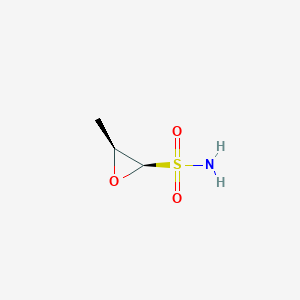
4,4,4-Trifluoro-3-hydroxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-hydroxybutan-2-one is an organic compound with the molecular formula C4H5F3O2. It is a trifluoromethylated hydroxy ketone, which makes it a valuable intermediate in various chemical syntheses due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxybutan-2-one typically involves the reaction of trifluoroacetic acid with vinyl ethyl ether, followed by ammoniation and subsequent reaction with 3-methoxy methyl acrylate under the action of sodium hydroxide . This method is advantageous due to the relatively cheap and easily obtained raw materials, simple operation, and suitability for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of trifluoroacetic acid, vinyl ethyl ether, methylsulfonyl chloride, and pyridine as raw materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming trifluoromethylated alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alkanes, and substituted derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-hydroxybutan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of various drugs, including those targeting metabolic and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-hydroxybutan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it can act as an inhibitor or activator of enzymes, affecting metabolic pathways. The trifluoromethyl group enhances its binding affinity to target proteins, making it a potent compound in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-2-butanone: Similar in structure but lacks the hydroxy group, making it less reactive in certain chemical reactions.
4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one: Contains an additional methyl group, which alters its reactivity and applications.
Uniqueness
4,4,4-Trifluoro-3-hydroxybutan-2-one is unique due to its trifluoromethyl and hydroxy functional groups, which confer distinct reactivity and properties. This makes it a versatile intermediate in various chemical syntheses and applications .
Propiedades
Fórmula molecular |
C4H5F3O2 |
|---|---|
Peso molecular |
142.08 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-hydroxybutan-2-one |
InChI |
InChI=1S/C4H5F3O2/c1-2(8)3(9)4(5,6)7/h3,9H,1H3 |
Clave InChI |
NUVQBEQNSKENNY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


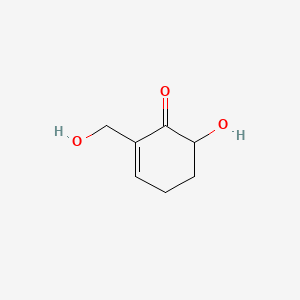
![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)

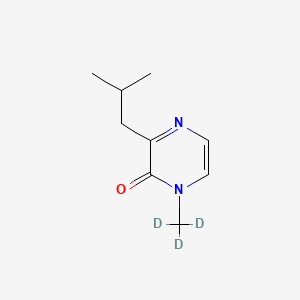
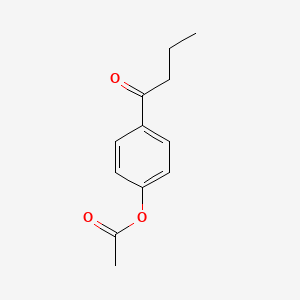
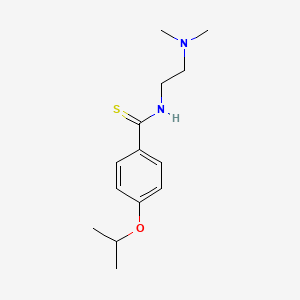
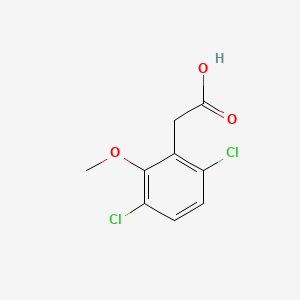
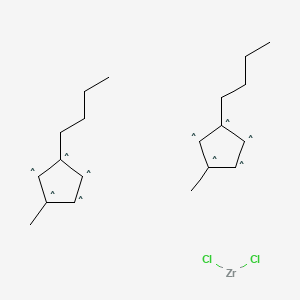
![5,6-Dimethyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B13835853.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)

